N-(3-Aminopropyl)-5-chloro-2-naphthalenesulfonamide Hydrochloride

Übersicht

Beschreibung

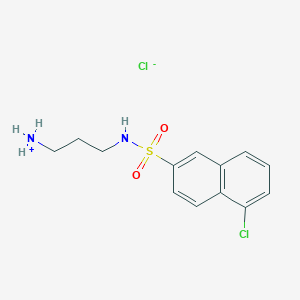

N-(3-Aminopropyl)-5-chloro-2-naphthalenesulfonamide Hydrochloride is a chemical compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique structure, which includes an aminopropyl group, a chloro-substituted naphthalene ring, and a sulfonamide group. These functional groups contribute to its reactivity and utility in various chemical processes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Aminopropyl)-5-chloro-2-naphthalenesulfonamide Hydrochloride typically involves the reaction of 5-chloro-2-naphthalenesulfonyl chloride with 3-aminopropylamine. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under controlled temperature conditions. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process. Additionally, industrial production often includes rigorous quality control measures to ensure the consistency and safety of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

N-(3-Aminopropyl)-5-chloro-2-naphthalenesulfonamide Hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can participate in redox reactions, where the sulfonamide group may be oxidized or reduced depending on the reagents used.

Condensation Reactions: The aminopropyl group can react with carbonyl compounds to form imines or amides.

Common Reagents and Conditions

Nucleophiles: Amines, thiols, and alcohols are commonly used in substitution reactions.

Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Major Products Formed

The major products formed from these reactions include substituted naphthalenes, imines, and reduced or oxidized sulfonamide derivatives .

Wissenschaftliche Forschungsanwendungen

Neuropharmacological Applications

Recent studies have highlighted the neurotropic effects of N-(3-Aminopropyl)-5-chloro-2-naphthalenesulfonamide hydrochloride, particularly in promoting neurite outgrowth. This property is significant for developing treatments for neurodegenerative diseases and peripheral nerve injuries.

Case Study: Neurotropic Effects

In a study involving PC12 neuronal cultures, the compound demonstrated significant enhancement of neurite outgrowth. At a concentration of 10 μM, it induced neurite outgrowth comparable to that of known neurotrophic factors like Nerve Growth Factor (NGF) . The compound's mechanism appears to involve modulation of G protein-coupled receptors (GPCRs), which are critical in neuronal signaling pathways.

Table 1: Neurite Outgrowth Induction

| Treatment | Neurite Length (μm) | Ratio of Area Covered |

|---|---|---|

| Control | 200 | 2 |

| NGF | 700 | 8.5 |

| MCA-13 | 500 | 5.4 |

Biochemical Research Applications

This compound has also been utilized as a biochemical tool for studying cellular processes, particularly those involving calmodulin and calcium-dependent signaling pathways.

Calmodulin Antagonism

The compound acts as a calmodulin antagonist, inhibiting calcium/calmodulin-dependent enzyme activities. This property allows researchers to investigate the role of calmodulin in various physiological processes, including cell proliferation and signal transduction .

Toxicological Studies

Understanding the safety profile of this compound is crucial for its application in therapeutic contexts. Acute toxicity studies have shown that at high doses (up to 250 mg/kg), the compound did not produce significant adverse effects in animal models, indicating a favorable safety profile for further exploration in clinical settings .

Wirkmechanismus

The mechanism of action of N-(3-Aminopropyl)-5-chloro-2-naphthalenesulfonamide Hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminopropyl group can form hydrogen bonds and electrostatic interactions with active sites, while the sulfonamide group can act as a competitive inhibitor. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- N-(3-Aminopropyl)methacrylamide Hydrochloride

- (3-Aminopropyl)triethoxysilane

- Poly(N-isopropylmethacrylamide) microgels

Uniqueness

N-(3-Aminopropyl)-5-chloro-2-naphthalenesulfonamide Hydrochloride is unique due to its specific combination of functional groups, which confer distinct reactivity and binding properties. Compared to similar compounds, it offers a unique balance of hydrophobic and hydrophilic interactions, making it particularly useful in applications requiring selective binding and inhibition .

This detailed overview highlights the significance of this compound in various fields of research and industry. Its versatile reactivity and unique properties make it a valuable compound for scientific exploration and practical applications.

Biologische Aktivität

N-(3-Aminopropyl)-5-chloro-2-naphthalenesulfonamide hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its sulfonamide group, which is known for its role in various biological activities. The presence of the naphthalene ring contributes to its lipophilicity, potentially enhancing membrane permeability.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Sulfonamides are known to inhibit dihydropteroate synthase, an enzyme critical in bacterial folate synthesis. This inhibition can lead to bacteriostatic effects.

- Modulation of Nitric Oxide Production : Some studies indicate that compounds with similar structures enhance nitric oxide (NO) production in macrophages, contributing to anti-inflammatory and antimicrobial effects.

- Antiparasitic Activity : Research has shown that related compounds exhibit significant activity against various parasites, suggesting potential applications in treating diseases like leishmaniasis.

Biological Activity Data

The following table summarizes the biological activities observed for this compound and related compounds:

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results demonstrated a dose-dependent inhibition, with significant effects noted at concentrations as low as 10 μM. The mechanism was linked to the disruption of folate metabolism in bacteria, corroborating the expected action of sulfonamides.

Study 2: Antiparasitic Activity

In a murine model of visceral leishmaniasis, administration of the compound resulted in a 95% reduction in parasite load at a dose of 100 mg/kg over four days. This effect was associated with increased production of reactive oxygen species (ROS) and NO in macrophages, indicating a robust immune response triggered by the treatment.

Eigenschaften

IUPAC Name |

N-(3-aminopropyl)-5-chloronaphthalene-2-sulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15ClN2O2S.ClH/c14-13-4-1-3-10-9-11(5-6-12(10)13)19(17,18)16-8-2-7-15;/h1,3-6,9,16H,2,7-8,15H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUWAUAFPQCITAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)S(=O)(=O)NCCCN)C(=C1)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16Cl2N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10657024 | |

| Record name | N-(3-Aminopropyl)-5-chloronaphthalene-2-sulfonamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10657024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

210049-20-0 | |

| Record name | N-(3-Aminopropyl)-5-chloronaphthalene-2-sulfonamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10657024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.